molecular formula C24H29ClF2N2O3 B12715819 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-4-hydroxy-4-methyl-, monohydrochloride CAS No. 134070-25-0

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-4-hydroxy-4-methyl-, monohydrochloride

Cat. No.: B12715819
CAS No.: 134070-25-0
M. Wt: 466.9 g/mol
InChI Key: YRYIVXNONLXCJY-UHFFFAOYSA-N
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Description

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-4-hydroxy-4-methyl-, monohydrochloride is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of fluorophenyl groups adds to its chemical stability and potential biological activity.

Preparation Methods

The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-4-hydroxy-4-methyl-, monohydrochloride involves multiple steps, typically starting with the formation of the spirocyclic core. This can be achieved through a series of cyclization reactions. The introduction of the fluorophenyl groups is usually done via nucleophilic substitution reactions. Industrial production methods often involve optimizing these reactions to maximize yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-4-hydroxy-4-methyl-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its stability and bioavailability.

    Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorophenyl groups enhance its ability to bind to certain proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure provides rigidity, which can be crucial for its biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other spirocyclic compounds, 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-4-hydroxy-4-methyl-, monohydrochloride stands out due to its unique combination of a spiro linkage and fluorophenyl groups. Similar compounds include:

    1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives: These compounds share the spirocyclic core but differ in their substituents.

    Fluorophenyl-containing spirocyclic compounds: These compounds have similar fluorophenyl groups but different core structures. The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

134070-25-0

Molecular Formula

C24H29ClF2N2O3

Molecular Weight

466.9 g/mol

IUPAC Name

8-[4,4-bis(4-fluorophenyl)butyl]-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride

InChI

InChI=1S/C24H28F2N2O3.ClH/c1-23(30)24(31-22(29)27-23)12-15-28(16-13-24)14-2-3-21(17-4-8-19(25)9-5-17)18-6-10-20(26)11-7-18;/h4-11,21,30H,2-3,12-16H2,1H3,(H,27,29);1H

InChI Key

YRYIVXNONLXCJY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC(=O)N1)O.Cl

Origin of Product

United States

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